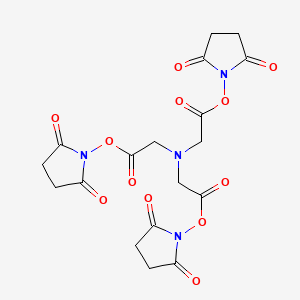

Tris-succinimidyl aminotriacetate

Description

Historical Context and Evolution of Homotrifunctional Crosslinkers in Molecular Sciences

The development of crosslinking technology has been pivotal in advancing our understanding of molecular interactions and structures. Initially, research focused on homobifunctional crosslinkers, which are reagents with two identical reactive groups. scbt.comthermofisher.com These were instrumental in studying protein-protein interactions and stabilizing molecular structures. scbt.comgbiosciences.com

The pursuit of creating more complex and defined molecular assemblies led to the evolution of crosslinkers with higher functionality. Homotrifunctional crosslinkers, such as TSAT, emerged as a significant step forward. These reagents possess three identical reactive groups, enabling the simultaneous connection of three molecules. smolecule.com This advancement has opened new possibilities for constructing intricate molecular architectures with precise control over the spatial arrangement of the linked components. scbt.com

Significance of Tris-succinimidyl Aminotriacetate as a Bioconjugation Reagent

The importance of TSAT as a bioconjugation reagent lies in its specific chemical properties and versatility. The NHS ester groups of TSAT react readily with primary amines found in proteins and other biomolecules to form stable amide bonds. thermofisher.com This reaction is efficient and occurs under conditions that preserve the integrity of the biological molecules.

The trifunctional nature of TSAT allows for the creation of well-defined molecular conjugates with a controlled stoichiometry. smolecule.com This is particularly advantageous in applications such as:

Drug Development: TSAT is used in the creation of antibody-drug conjugates (ADCs), where it can link therapeutic agents to antibodies for targeted delivery. smolecule.com

Vaccine Development: It can enhance the immunogenicity of peptide-based vaccines by crosslinking antigens to carrier proteins.

Diagnostics: TSAT is employed to create stable conjugates for use in immunoassays and other diagnostic techniques, improving test sensitivity and specificity. smolecule.com

Protein Interaction Studies: Researchers utilize TSAT to form multimeric protein complexes to investigate nearest-neighbor interactions.

Tissue Engineering: It is used in the formation of hydrogels and scaffolds that can support cell growth. smolecule.com

The short spacer arms of TSAT, measuring 4.2 Å, help to minimize steric hindrance during the crosslinking process. fishersci.ca

Scope and Objectives of Contemporary Research Utilizing this compound

Current research continues to explore and expand the utility of TSAT. A primary objective is the development of novel biotherapeutics with enhanced properties. This includes creating more effective ADCs and other targeted therapies. smolecule.com

In the realm of materials science, scientists are leveraging TSAT to construct new biomaterials, such as hydrogels, with specific mechanical and chemical properties for applications in tissue regeneration and drug delivery. smolecule.comscbt.com

Furthermore, there is ongoing research focused on refining the methodologies for using TSAT in bioconjugation to improve reaction efficiency and the purity of the resulting conjugates. The overarching aim is to harness the full potential of this versatile crosslinker to address complex challenges in medicine and biotechnology.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₄O₁₂ |

| Molecular Weight | 482.36 g/mol |

| Appearance | White solid |

| Solubility | Water-insoluble; soluble in polar aprotic solvents like DMF and DMSO thermofisher.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Reactive Toward | Primary amines thermofisher.com |

| Spacer Arm Length | 4.2 Å fishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIJYHIEQLQITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399961 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401514-72-5 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid tri(N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Foundations of Tris Succinimidyl Aminotriacetate

Established Synthetic Pathways for Tris-succinimidyl Aminotriacetate Production

The synthesis of this compound is a multi-step process that begins with a precursor molecule and culminates in the formation of a trifunctional crosslinker. The general approach involves the reaction of tris(aminomethyl)aminomethane with succinic anhydride (B1165640) or its derivatives. smolecule.com

Precursor Synthesis: Tris(aminomethyl)aminomethane Derivatization

The synthesis of TSAT typically starts with the precursor tris(aminomethyl)aminomethane. smolecule.com This is then reacted with succinic anhydride in a suitable solvent, such as dimethylformamide (DMF), under controlled conditions to produce the desired intermediate. smolecule.com

Another key precursor is Nitrilotriacetic acid (NTA). The synthesis of NTA can be performed at both laboratory and industrial scales, with notable differences in reaction time and catalysts used. Industrial-scale production often employs methods for catalyst recycling, such as using ion-exchange chromatography to recover cadmium residues, thereby minimizing environmental impact.

N-Hydroxysuccinimide Ester Formation via Controlled Acylation

A crucial step in the synthesis of TSAT is the formation of N-hydroxysuccinimide (NHS) esters. This is typically achieved through a carbodiimide-mediated activation process. In this method, the precursor's carboxyl groups are reacted with a molar excess of NHS in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is generally carried out in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prevent the hydrolysis of the resulting NHS esters. thermofisher.com The reaction proceeds at room temperature under an inert atmosphere.

The use of NHS esters offers several advantages in bioconjugation, including the relative ease of their preparation and the ability to isolate them as stable products. researchgate.net The resulting amide bonds formed with primary amines are stable, and the N-hydroxysuccinimide byproduct is water-soluble, simplifying purification. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction time, temperature, solvent, and the molar ratio of reactants.

For the synthesis of the NTA precursor, industrial-scale operations have reduced reaction times compared to laboratory-scale methods. Similarly, the yield of the NHS esterification step is typically higher in industrial settings due to factors like the use of continuous flow reactors which allow for rapid mixing and precise temperature control.

Purification of the final product is essential to remove unreacted reagents and byproducts. Industrial processes may employ recrystallization from solvent mixtures like ethanol-water to achieve high purity levels. For laboratory-scale synthesis, methods such as precipitation or column chromatography are common. smolecule.com

Table 1: Comparison of Laboratory-Scale and Industrial-Scale Synthesis Parameters for TSAT Precursor (NTA) and NHS Ester Formation

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| NTA Synthesis Reaction Time | 16–24 hours | 8–12 hours |

| NTA Synthesis Catalyst | Cadmium acetate | Cadmium oxide |

| NHS Ester Yield | 70–75% | 85–90% |

| Purity | ≥90% | ≥95% |

| Solvent | DMF/DMSO | Water/DMSO |

This table summarizes key parameters for the preparation of this compound precursors and the subsequent NHS ester formation at different scales of production.

Reaction Kinetics and Thermodynamics of Succinimidyl Ester Reactivity within this compound

The reactivity of the succinimidyl esters in this compound is a key determinant of its crosslinking efficiency. The reaction with primary amines is a nucleophilic substitution, specifically an aminolysis, that is typically carried out in a pH range of 7 to 9. nih.gov This pH range is a compromise to ensure the amine is sufficiently nucleophilic while minimizing the competing hydrolysis of the NHS ester. nih.govthermofisher.com

The hydrolysis of NHS esters is a significant competing reaction that can reduce the efficiency of the desired aminolysis. nih.gov The rate of hydrolysis increases with pH. thermofisher.comthermofisher.com Studies on similar NHS ester-based systems have shown that the heterogeneous aminolysis rate constant can be significantly lower than the heterogeneous hydrolysis rate constant, suggesting that under certain conditions, such as low protein concentrations, physical adsorption may be more likely than covalent linkage. nih.gov

The stability of the NHS ester is crucial for its effectiveness. TSAT is moisture-sensitive and should be stored at 4°C in a desiccator to prevent hydrolysis. thermofisher.comfishersci.com Stock solutions are generally not prepared for storage due to the ready hydrolysis of the NHS ester moiety. thermofisher.com

Molecular Mechanisms of Amine-Reactive Conjugation by this compound

The primary mechanism of action for this compound involves the formation of stable amide bonds with primary amines. creative-proteomics.com The N-hydroxysuccinimide ester groups are highly reactive towards the unprotonated form of primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins. creative-proteomics.comresearchgate.nettocris.com This reaction involves a nucleophilic attack by the amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comcreative-proteomics.com

The trifunctional nature of TSAT, with its three NHS-ester groups, allows for the simultaneous crosslinking of multiple amine-containing molecules. smolecule.com The short spacer arms of the molecule, approximately 4.2 Å in length, are designed to minimize steric hindrance during the crosslinking process. fishersci.com

Advanced Bioconjugation Strategies Employing Tris Succinimidyl Aminotriacetate

Principles of Primary Amine Conjugation with Tris-succinimidyl Aminotriacetate

The fundamental principle behind the utility of this compound in bioconjugation lies in its reactivity towards primary amines (-NH2). nih.gov Primary amines are readily available on the surface of proteins, primarily at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. nih.gov

The conjugation process involves a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide (NHS) esters of TSAT are electrophilic and react with the nucleophilic primary amines found on biomolecules. This reaction, typically carried out in a pH range of 7.2 to 9, results in the formation of a stable and irreversible amide bond. nih.gov During this reaction, N-hydroxysuccinimide is released as a byproduct. nih.gov

It is crucial to control the reaction conditions to ensure efficient conjugation. The reaction is commonly performed in phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. nih.gov Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the NHS ester. nih.gov A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and in more dilute protein solutions. nih.gov Due to its water-insoluble nature, TSAT must first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being introduced to the aqueous reaction medium. nih.gov

Table 1: Key Characteristics of this compound (TSAT)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H18N4O12 | fishersci.com |

| Molecular Weight | 482.36 g/mol | fishersci.com |

| Reactive Groups | 3 x N-hydroxysuccinimide (NHS) esters | fishersci.com |

| Target Functional Group | Primary amines (-NH2) | nih.gov |

| Resulting Bond | Amide bond | nih.gov |

| Spacer Arm Length | 4.2 Å | fishersci.com |

| Solubility | Water-insoluble; soluble in DMF, DMSO | nih.gov |

Multivalent and Site-Specific Labeling Techniques with this compound

The trifunctional nature of TSAT makes it particularly well-suited for advanced bioconjugation strategies that require multivalent or site-specific labeling. fishersci.com Its three reactive arms can simultaneously bind to primary amines on one or more molecules, enabling the creation of complex and precisely defined bioconjugates. fishersci.com

Protein and Peptide Crosslinking and Functionalization

TSAT is extensively used to crosslink and functionalize proteins and peptides for a variety of research applications. fishersci.comnih.gov By reacting with lysine residues, TSAT can create stable intramolecular or intermolecular crosslinks, which can be used to study protein-protein interactions, stabilize protein structures, or build novel protein constructs. fishersci.com

A key application of TSAT is the controlled formation of protein oligomers and aggregates. fishersci.com The ability to link multiple protein monomers together allows researchers to study the structure and function of protein complexes. This is particularly valuable for investigating proteins that naturally exist as oligomers or for creating artificial protein aggregates to study disease models or for applications in materials science. The defined structure of TSAT allows for a more controlled crosslinking process compared to some other reagents.

TSAT is a valuable reagent for the functionalization of antibodies and other biologics to create research tools. fishersci.com For instance, it can be used to create dimers or trimers of antibodies, which can enhance their binding avidity to target antigens. fishersci.com Furthermore, TSAT can be employed to attach other molecules, such as fluorescent dyes or biotin (B1667282), to antibodies for use in immunoassays and other detection methods. While the conjugation process can potentially impact the biological activity of the antibody by altering its conformation, careful control of the reaction conditions can minimize this effect. nih.gov

Table 2: Reaction Conditions for Primary Amine Conjugation with TSAT

| Parameter | Recommended Condition | Rationale | Source |

|---|---|---|---|

| pH | 7.2 - 9 | Optimizes reactivity of NHS esters with primary amines. | nih.gov |

| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Non-amine containing buffers to avoid competing reactions. | nih.gov |

| Solvent for TSAT | DMSO or DMF | Required to dissolve the water-insoluble crosslinker. | nih.gov |

| Reaction Time | 0.5 - 4 hours | Dependent on temperature and concentration. | nih.gov |

| Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate. | nih.gov |

While direct research applications of this compound for peptide cyclization in phage display are not extensively documented, its chemical properties suggest its potential in this area. Phage display is a powerful technique for discovering novel peptide ligands, and cyclization of these peptides can enhance their stability and binding affinity. rsc.org Trifunctional NHS esters like TSAT could theoretically be used to cyclize peptides containing multiple lysine residues or other primary amines, creating a constrained scaffold. This would involve reacting the phage-displayed peptide library with a low concentration of TSAT to favor intramolecular crosslinking. This approach could offer an alternative to disulfide bond formation for creating cyclic peptide libraries with novel topologies.

Nucleic Acid Functionalization Methodologies for Research Applications

The functionalization of nucleic acids is essential for many research applications, including the development of diagnostic probes and therapeutic agents. While the direct use of this compound for this purpose is not a commonly cited method, it is theoretically feasible. The prerequisite for such a conjugation would be the incorporation of a primary amine into the nucleic acid structure. This can be achieved through the use of amine-modified phosphoramidites during oligonucleotide synthesis. nih.gov Once an amine-tethered oligonucleotide is produced, it could be reacted with TSAT to attach multiple copies of the oligonucleotide to a carrier molecule or to create branched nucleic acid structures for signal amplification in hybridization assays. This approach would leverage the well-established reactivity of NHS esters with primary amines to create novel nucleic acid conjugates for research applications.

Oligosaccharide and Glycan Conjugation Research

The study of glycan-protein interactions is crucial for understanding numerous biological processes, including immune recognition and host-pathogen interactions. researchgate.net However, these interactions are often transient and have low affinity, making them challenging to study. researchgate.net Crosslinking agents like TSAT can be employed to covalently capture these interactions for further analysis.

While direct research explicitly detailing the use of TSAT for oligosaccharide conjugation is limited in the provided results, the principles of its reactivity are highly applicable to this field. The amine-reactive NHS esters of TSAT can be used to couple amine-containing glycans or oligosaccharides to proteins or other molecules. This is particularly relevant in the development of glycoconjugate vaccines, where saccharide antigens are linked to carrier proteins to enhance their immunogenicity. mdpi.com Synthetic glycans, designed to mimic the surface carbohydrates of pathogens, can be conjugated to a carrier protein. mdpi.comnih.gov The trifunctional nature of TSAT could theoretically allow for the attachment of multiple glycan antigens to a single carrier protein, potentially increasing the density of the target epitope and eliciting a stronger immune response.

Furthermore, metabolic glycan labeling techniques, where cells are grown with modified sugars that are incorporated into their surface glycans, can be combined with crosslinking chemistry. nih.gov For instance, if an amino-functionalized sugar is metabolically incorporated, TSAT could then be used to crosslink these glycans to their interacting protein partners on the cell surface, aiding in the identification of novel glycan-binding proteins. nih.gov

Biomolecule Immobilization onto Solid Supports and Biosensor Development

The immobilization of biomolecules, particularly enzymes, onto solid supports is a cornerstone of biosensor technology. patsnap.comnih.gov Immobilization enhances the stability and reusability of the enzyme, which is crucial for the development of robust and cost-effective biosensors. bilijipub.comnih.gov this compound is a suitable reagent for this purpose due to its ability to form stable, covalent amide bonds between the primary amines of an enzyme and a functionalized solid support. fishersci.ca

A common application in this area is the development of glucose biosensors, which often utilize the enzyme glucose oxidase (GOx). nih.govmdpi.comrsc.orgnih.gov GOx can be immobilized on various supports, including silicon dioxide and other polymers. mdpi.commdpi.com The general principle involves activating the support surface to present amine-reactive groups. TSAT can then be used to covalently link the enzyme to the support. The trifunctional nature of TSAT allows for a high density of enzyme immobilization, which can lead to a more sensitive biosensor. nih.govrsc.org

The table below outlines a general comparison of enzyme states relevant to biosensor development, highlighting the advantages of immobilization.

| Feature | Free Enzyme in Solution | Immobilized Enzyme |

| Stability | Lower, susceptible to denaturation | Higher, increased resistance to environmental changes |

| Reusability | Not reusable | Reusable for multiple assays |

| Product Separation | Requires downstream processing | Easily separated from the reaction mixture |

| Enzyme Leaching | N/A | Minimized with covalent bonding methods |

This table provides a generalized comparison of free versus immobilized enzymes for biosensor applications.

Research has shown that the method of immobilization can significantly impact the enzyme's activity and the biosensor's performance. Covalent attachment methods, such as those facilitated by TSAT, are often preferred over physical adsorption because they minimize enzyme leaching and provide a more stable system. patsnap.comnih.gov

Development of Research Probes and Reporter Molecule Conjugates

The ability to attach reporter molecules, such as fluorophores and affinity tags, to biomolecules is essential for their detection, purification, and analysis. TSAT, with its three amine-reactive arms, is a versatile tool for creating these labeled conjugates. fishersci.ca

Fluorescent labeling of proteins and antibodies allows for their visualization in techniques like fluorescence microscopy and flow cytometry. researchgate.netfluorofinder.comnih.govresearchgate.net N-hydroxysuccinimide (NHS) ester chemistry is a widely used method for conjugating fluorescent dyes to primary amines on proteins. nih.govyoutube.com TSAT can be used to attach multiple fluorophores to a single protein, potentially amplifying the fluorescent signal.

The process typically involves reacting the amine-containing protein with an NHS-ester-derivatized fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine. researchgate.netnih.govnih.govresearchgate.net The reaction conditions, including pH and protein concentration, are optimized to achieve the desired degree of labeling. nih.gov An optimal fluorescein-to-protein ratio is crucial for maximizing specific fluorescence while minimizing non-specific background staining. nih.gov

Below is a table summarizing common fluorophores that can be conjugated to proteins using NHS ester chemistry, a reaction mechanism shared by TSAT.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications |

| Fluorescein (FITC) | ~495 | ~519 | Flow cytometry, immunofluorescence |

| Rhodamine (TRITC) | ~557 | ~576 | Fluorescence microscopy |

| Texas Red | ~589 | ~615 | Multicolor imaging |

| Cyanine Dyes (e.g., Cy3, Cy5) | Variable | Variable | Western blotting, microscopy |

This table lists examples of fluorophores and their properties relevant to protein labeling. fluorofinder.com

Biotinylation, the process of attaching biotin to a molecule, is a powerful technique for affinity purification and detection due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. broadinstitute.orgiba-lifesciences.com TSAT can be used to conjugate biotin to proteins and antibodies through its NHS ester groups. This allows for the creation of biotinylated probes for use in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

For instance, antibodies can be biotinylated for use in indirect detection methods. nih.govnih.gov A primary antibody can be biotinylated using a reagent like TSAT, and then detected with a streptavidin-enzyme conjugate. This can amplify the signal and increase the sensitivity of the assay. The biotinylation of IgG can be performed in solution or using solid-phase methods, where the antibody is immobilized during the reaction. nih.govthermofisher.comscispace.com

The following table outlines a general workflow for the biotinylation and purification of an antibody.

| Step | Description |

| 1. Antibody Preparation | Purify the antibody to remove other amine-containing molecules. |

| 2. Biotinylation Reaction | React the antibody with an amine-reactive biotinylation reagent (e.g., NHS-biotin) at an optimized molar ratio. |

| 3. Quenching | Stop the reaction by adding an amine-containing buffer like Tris. |

| 4. Purification | Remove excess, unreacted biotin using desalting columns or dialysis. |

| 5. Characterization | Confirm the degree of biotinylation using methods like the HABA assay. |

This table provides a generalized workflow for antibody biotinylation. thermofisher.com

Application in Immunological Research: Antigen-Carrier Conjugation for Vaccine Development

A critical application of TSAT is in the development of conjugate vaccines. Many antigens, particularly small molecules known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. nih.govgbiosciences.comcreative-biolabs.com TSAT is an effective crosslinker for this purpose, covalently linking haptens to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). nih.gov

The resulting hapten-carrier conjugate presents the hapten to the immune system in a multivalent fashion, which can lead to a stronger antibody response. nih.govcreative-biolabs.com The density of the hapten on the carrier protein can influence the magnitude and specificity of the antibody response, with studies suggesting that a hapten density of around 15 molecules per carrier protein can be optimal. nih.govresearchgate.net

The choice of carrier protein and the conjugation chemistry are critical factors in the design of an effective immunogen. gbiosciences.com KLH is a popular choice due to its high immunogenicity and large size, which provides numerous sites for hapten conjugation. nih.govthermofisher.com The use of a trifunctional crosslinker like TSAT could potentially allow for a higher density of hapten presentation compared to bifunctional crosslinkers, which may further enhance the immunogenicity of the conjugate.

The table below summarizes common carrier proteins used in vaccine development.

| Carrier Protein | Molecular Weight (approx.) | Key Features |

| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10^6 - 13 x 10^6 Da | Highly immunogenic, numerous lysine residues for conjugation. |

| Bovine Serum Albumin (BSA) | ~66.5 kDa | Well-characterized, readily available, commonly used for screening. |

| Ovalbumin (OVA) | ~45 kDa | Immunogenic, often used in mouse models. |

This table lists common carrier proteins and their key characteristics for use in hapten conjugation. gbiosciences.comthermofisher.comsigmaaldrich.com

Tris Succinimidyl Aminotriacetate in Material Science and Bioengineering Research

Hydrogel and Polymer Network Formation via Tris-succinimidyl Aminotriacetate Crosslinking

TSAT is instrumental in the formation of hydrogels and polymer networks due to its ability to covalently crosslink polymer chains containing primary amine groups. The three NHS-ester functional groups of TSAT can react with amine residues, such as those on lysine (B10760008), to form a stable, three-dimensional network structure. This crosslinking process transforms a polymer solution into a hydrogel, a water-swollen network that can mimic the properties of biological tissues.

Elastin-like Polypeptide (ELP) Based Hydrogels for Research Applications

Elastin-like polypeptides (ELPs) are a class of biocompatible and biodegradable synthetic polymers that are often used in biomedical research. wikipedia.org Their sequence is derived from a repeating pentapeptide motif, Val-Pro-Gly-X-Gly (VPGXG), found in human tropoelastin. wikipedia.org The "X" in this sequence represents a "guest residue" that can be any amino acid except proline, and its identity influences the polymer's properties. wikipedia.org

TSAT has been employed to chemically crosslink lysine-containing ELPs to form hydrogels. nih.gov In these systems, the primary amine groups of the lysine residues react with the NHS esters of TSAT, creating covalent bonds that form the hydrogel network. nih.govbenchchem.com These ELP-based hydrogels have shown promise in various research applications, including tissue engineering and drug delivery. wikipedia.orgtaylorandfrancis.com For instance, they can be engineered to present cell-binding motifs, mimicking the extracellular matrix and promoting cell adhesion and proliferation. taylorandfrancis.com

The unique thermoresponsive properties of ELPs, which undergo a reversible phase transition from soluble to insoluble above a certain temperature, add another layer of control to these hydrogel systems. wikipedia.orgtaylorandfrancis.com This allows for the development of injectable hydrogels that are liquid at room temperature and solidify at body temperature, forming a scaffold in situ.

Control of Mechanical Properties and Network Density in Hydrogels

The mechanical properties of hydrogels, such as their stiffness and elasticity, are critical for their function, especially in applications like tissue engineering where they need to match the properties of the target tissue. rsc.orgnih.gov The network density, which is the number of crosslinks per unit volume, is a key determinant of these mechanical properties. mdpi.comresearchgate.net

In TSAT-crosslinked hydrogels, the mechanical properties and network density can be precisely controlled by manipulating several factors:

Crosslinker Concentration: Increasing the concentration of TSAT leads to a higher crosslinking density, resulting in a stiffer and more robust hydrogel. mdpi.comconsensus.app Conversely, a lower concentration of TSAT produces a softer and more flexible hydrogel with a lower network density. consensus.app

Polymer Concentration: The concentration of the polymer being crosslinked also affects the network density. rsc.org A higher polymer concentration provides more sites for crosslinking, leading to a denser network.

Polymer Molecular Weight: The molecular weight of the polymer chains between crosslinks is another important parameter. nih.govmdpi.com Shorter chains between crosslinks result in a more tightly crosslinked and stiffer hydrogel.

This ability to tune the mechanical properties allows researchers to create hydrogels with a wide range of characteristics, from soft gels that mimic brain tissue to stiffer gels that can support bone regeneration. wikipedia.org

Below is an interactive table summarizing the relationship between crosslinking parameters and hydrogel properties.

| Parameter | Effect on Network Density | Effect on Mechanical Stiffness |

| Increasing TSAT Concentration | Increases | Increases |

| Decreasing TSAT Concentration | Decreases | Decreases |

| Increasing Polymer Concentration | Increases | Increases |

| Decreasing Polymer Concentration | Decreases | Decreases |

Surface Functionalization of Nanomaterials and Microparticles with this compound

The surface properties of nanomaterials and microparticles are crucial for their performance in various applications, as they dictate how these materials interact with their environment. nih.govscispace.com TSAT provides a versatile method for functionalizing the surfaces of these materials, enabling the attachment of a wide range of molecules. scispace.comnih.gov The three reactive NHS-ester groups of TSAT allow for the covalent attachment of ligands containing primary amines to the surface of particles. benchchem.comthermofisher.com

Functionalization of Polymeric Nanoparticles

Polymeric nanoparticles are widely investigated as carriers for drug delivery and other biomedical applications. nih.govmdpi.comnih.gov Surface functionalization of these nanoparticles is often necessary to improve their biocompatibility, target specific cells or tissues, and control their interaction with the biological system. nih.govnih.govnih.gov

TSAT can be used to functionalize the surface of polymeric nanoparticles that have been synthesized to present primary amine groups. rsc.org For example, polymers with lysine residues or other amine-containing monomers can be used to prepare the nanoparticles. The NHS esters of TSAT then react with these surface amines, allowing for the subsequent attachment of targeting ligands, imaging agents, or other functional molecules that also possess a primary amine. This approach enables the creation of multifunctional nanoparticles with tailored properties for specific applications. nih.govrsc.org

Modification of Metallic and Semiconductor Nanostructures

Metallic and semiconductor nanostructures, such as gold nanoparticles and quantum dots, have unique optical and electronic properties that make them valuable in sensing, imaging, and diagnostics. nih.gov Surface functionalization is key to adapting these materials for biological applications, ensuring their stability in physiological environments and enabling specific targeting. nih.govmdpi.com

To functionalize these nanostructures with TSAT, their surfaces must first be coated with a layer that presents primary amine groups. This can be achieved using various surface chemistry techniques, such as self-assembly of amine-terminated thiols on gold surfaces or silanization of oxide surfaces with aminosilanes. Once the amine-functionalized surface is prepared, TSAT can be used as a crosslinker to attach biomolecules or other ligands, similar to the process with polymeric nanoparticles.

Derivatization of Carbon-Based Nanomaterials

Carbon-based nanomaterials, including carbon nanotubes and graphene, possess exceptional mechanical, electrical, and thermal properties. To integrate them into biological systems or composite materials, their surfaces often need to be modified or "derivatized."

For carbon nanotubes, the process can involve initial oxidation to create carboxylic acid groups on the surface, which can then be reacted with a diamine to introduce primary amine groups. These amine groups can then be crosslinked using TSAT, allowing for the attachment of various functionalities. This surface modification can improve the dispersibility of the carbon nanomaterials in solvents and polymer matrices, as well as enable their use in biomedical applications by attaching biocompatible molecules.

Analytical and Spectroscopic Characterization of Tris Succinimidyl Aminotriacetate and Its Conjugates in Research

Spectroscopic Techniques for Structural Elucidation of Tris-succinimidyl Aminotriacetate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise structure of TSAT. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

For ¹H NMR, the symmetrical nature of TSAT—a central nitrogen atom connected to three identical succinimidyl acetate arms—results in a relatively simple spectrum. The protons on the succinimide rings are chemically equivalent and typically appear as a sharp singlet. Similarly, the methylene protons of the three acetate arms are also equivalent and present as another distinct singlet. The integration of these peaks provides a quantitative measure of the protons, confirming the structural integrity. Purity can be assessed by the absence of signals from potential impurities, such as free N-hydroxysuccinimide (NHS) or unreacted nitrilotriacetic acid.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the TSAT molecule will produce a distinct signal, allowing for confirmation of the key functional groups, including the carbonyl carbons of the ester and the imide, as well as the methylene carbons of the acetate and succinimide moieties.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| Succinimide Protons | ¹H | ~2.9 | Singlet, 12H |

| Acetate Methylene Protons | ¹H | ~4.2 | Singlet, 6H |

| Succinimide Methylene Carbons | ¹³C | ~25 | |

| Acetate Methylene Carbons | ¹³C | ~48 | |

| Imide Carbonyl Carbons | ¹³C | ~170 |

Note: Expected chemical shifts are estimates based on the analysis of similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of TSAT and for analyzing the products of conjugation reactions. For the unconjugated molecule, MS analysis verifies its molecular mass, which is 482.36 g/mol americanelements.comfishersci.ca. This confirmation is a primary quality control step to ensure the correct compound has been synthesized.

In the context of bioconjugation, MS is invaluable for determining the outcome of the reaction between TSAT and a biomolecule, such as a protein or peptide. By comparing the mass spectrum of the unmodified biomolecule to that of the reaction product, the number of TSAT molecules attached can be determined. Each successful conjugation event results in a specific mass shift corresponding to the addition of the aminotriacetate core and the loss of one N-hydroxysuccinimide leaving group (115.09 g/mol ) spectrabase.com. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used to analyze large bioconjugates, providing data on the distribution of species with different degrees of labeling.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. youtube.com For TSAT, these methods are used to confirm the presence of the key chemical bonds that define its structure and reactivity.

IR spectroscopy of TSAT will show characteristic absorption bands for the N-hydroxysuccinimide (NHS) ester and the imide groups. A strong carbonyl (C=O) stretching band is expected, which may appear as a complex or broadened peak due to the presence of both the ester and imide carbonyls. The ester carbonyl stretch is particularly important as it is indicative of the reactive group. Other significant peaks include C-N and C-O stretching vibrations.

Raman spectroscopy provides complementary information. The succinimide ring has characteristic Raman signals. spectrabase.com While IR is more sensitive to polar bonds, Raman spectroscopy is effective for analyzing the non-polar aspects of the carbon skeleton. The presence of the symmetric vibrations of the succinimide rings can be confirmed, providing another layer of structural verification.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1780-1800 | Strong |

| Imide Carbonyl | C=O Stretch | ~1740 | Strong |

| C-N Bond | Stretch | ~1200-1350 | Medium |

Note: Expected wavenumbers are based on typical ranges for these functional groups.

Chromatographic Methods for Purification and Purity Assessment of this compound and its Bioconjugates

Chromatography is essential for both the purification of TSAT after synthesis and for the analysis and purification of the resulting bioconjugates. These methods separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the TSAT crosslinker. Using a reversed-phase column (e.g., C18), TSAT can be separated from starting materials, side products, and hydrolysis products like free N-hydroxysuccinimide. A gradient elution, typically with acetonitrile and water, allows for the resolution of components with different polarities. The purity of TSAT is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

HPLC is also used to analyze the reaction mixture after conjugation. It can separate the successfully conjugated biomolecule from the unreacted biomolecule and excess crosslinker. This allows for the quantification of the conjugation efficiency and provides a means for purifying the desired product.

Size-Exclusion Chromatography (SEC) is a powerful technique for characterizing bioconjugates, separating molecules based on their hydrodynamic radius. nih.gov It is particularly useful for analyzing protein conjugates to assess their size, homogeneity, and the presence of aggregates or oligomers. nih.govspringernature.com

When a protein is conjugated with TSAT, its size and mass increase. SEC can resolve the conjugated protein from the unconjugated form. Furthermore, because TSAT is a trifunctional crosslinker, it has the potential to link multiple protein molecules together, leading to oligomerization or aggregation. SEC is an ideal method to detect and quantify these larger species.

Coupling SEC with other detectors, such as multi-angle light scattering (SEC-MALS), provides even more detailed information. wyatt.comnews-medical.net This combination allows for the absolute determination of the molar mass of the species eluting from the column, confirming the oligomeric state (monomer, dimer, etc.) and providing a comprehensive profile of the conjugate population. springernature.comwyatt.com This level of characterization is crucial for understanding the properties and potential function of the final bioconjugate. nih.govwyatt.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TSAT |

| N-hydroxysuccinimide | NHS |

| Nitrilotriacetic acid | NTA |

Spectrophotometric and Calorimetric Methods for Quantifying Conjugation Efficiency

The successful conjugation of this compound (TSAT) to primary amine-containing molecules is a critical step in the development of various bioconjugates and functionalized materials. Quantifying the efficiency of this reaction is essential for ensuring reproducibility and understanding the stoichiometry of the resulting products. Spectrophotometric and calorimetric methods are two primary approaches used to achieve this.

Spectrophotometric Quantification

Spectrophotometry offers a straightforward and widely accessible method for determining the extent of conjugation. This technique relies on the change in the ultraviolet-visible (UV-Vis) absorbance spectrum upon the reaction of the N-hydroxysuccinimide (NHS) esters of TSAT with primary amines.

A common method involves monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light at a specific wavelength, typically around 260 nm. By creating a standard curve of known concentrations of NHS, the amount released during the reaction can be quantified, which directly correlates to the number of NHS esters that have reacted.

Alternatively, if the target molecule has a distinct chromophore, changes in its absorbance spectrum upon conjugation can be monitored. For instance, the conjugation of TSAT to a protein can be quantified by measuring the protein concentration (e.g., at 280 nm) before and after the removal of unreacted labeling reagent.

Another approach is the use of colorimetric assays that react with the primary amines on the target molecule. By comparing the reactivity of the molecule before and after conjugation with TSAT, the degree of labeling can be determined. The ninhydrin assay, for example, reacts with primary amines to produce a colored product that can be measured spectrophotometrically scilit.com. A decrease in the signal after conjugation indicates the successful blocking of amine groups by TSAT.

| Method | Principle | Typical Wavelength (nm) | Key Measurement |

| NHS Release Assay | Measures the concentration of the N-hydroxysuccinimide byproduct released upon conjugation. | ~260 | Increase in absorbance |

| Direct Spectrophotometry | Measures the absorbance of the target molecule if it has a suitable chromophore. | Varies (e.g., 280 for proteins) | Change in absorbance spectrum |

| Amine-Reactive Assays | Quantifies the remaining free primary amines after conjugation. | Varies (e.g., 570 for Ninhydrin) | Decrease in absorbance |

Calorimetric Quantification

Isothermal Titration Calorimetry (ITC) provides a powerful, label-free method to characterize the binding thermodynamics of the conjugation reaction. ITC directly measures the heat released or absorbed during the binding event as the TSAT solution is titrated into a solution containing the amine-bearing molecule. researchgate.netresearchgate.net This provides a comprehensive thermodynamic profile of the interaction.

The resulting ITC profile, a plot of heat change versus the molar ratio of reactants, can be analyzed to determine several key parameters:

Binding Stoichiometry (n): The ratio of TSAT molecules bound to each target molecule.

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed during binding.

Entropy Change (ΔS): The change in the system's disorder upon binding.

This detailed thermodynamic information is invaluable for optimizing conjugation conditions and understanding the driving forces behind the reaction. For example, a strong exothermic reaction (negative ΔH) would indicate a highly favorable enthalpic contribution to the binding event.

| Parameter | Description | Significance in Conjugation Analysis |

| Stoichiometry (n) | Number of ligand (TSAT) molecules binding to one macromolecule. | Determines the degree of labeling and conjugation efficiency. |

| Dissociation Constant (KD) | Measure of the binding affinity between TSAT and the target amine. | A lower KD indicates a stronger, more stable conjugate. |

| Enthalpy Change (ΔH) | Heat released (exothermic) or absorbed (endothermic) during the reaction. | Provides insight into the nature of the chemical bonds being formed. |

| Entropy Change (ΔS) | Change in the randomness or disorder of the system upon binding. | Helps to understand the overall thermodynamics of the conjugation process. |

Advanced Microscopy for Visualizing this compound Functionalized Surfaces

The ability to visualize and characterize surfaces functionalized with TSAT at the nanoscale is crucial for applications in biosensors, biomaterials, and single-molecule studies. Advanced microscopy techniques provide the necessary resolution to confirm the successful modification of a surface and to understand the distribution and morphology of the conjugated molecules.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanometer scale. rsc.org It does not require labeling and can be performed in both air and liquid environments. In the context of TSAT-functionalized surfaces, AFM is used to assess changes in surface topography and roughness following the immobilization of molecules via the TSAT linker. researchgate.net

By scanning a sharp tip over the surface, AFM can generate a three-dimensional map of the surface features. nih.gov Researchers can compare the surface morphology before and after the functionalization process. A successful conjugation of a biomolecule, for example, would typically result in an increase in the surface roughness and the appearance of new features corresponding to the immobilized molecules. Furthermore, chemical force microscopy, an extension of AFM, can be used to probe the specific chemical interactions between a functionalized tip and the TSAT-modified surface, confirming the presence of the desired chemical groups. nih.govspringernature.com

| AFM Measurement | Information Gained | Indication of Successful Functionalization |

| Topography Imaging | Provides a 3D map of the surface. | Changes in surface features and height profiles. |

| Roughness Analysis | Quantifies the texture of the surface. | An increase in root-mean-square (RMS) roughness. |

| Phase Imaging | Maps variations in surface properties like adhesion and viscoelasticity. | Contrast changes indicating the presence of new molecular layers. |

Fluorescence Microscopy

When the molecule conjugated to the surface via TSAT is fluorescent or is subsequently labeled with a fluorophore, fluorescence microscopy becomes an invaluable tool for visualization. This technique offers high sensitivity and specificity, allowing for the direct confirmation of successful surface immobilization.

For instance, a protein labeled with a fluorescent dye can be conjugated to a TSAT-activated glass slide. Subsequent imaging with a fluorescence microscope would reveal a fluorescent signal from the surface, confirming the presence of the immobilized protein. This method is particularly useful for assessing the uniformity of the surface coating and for patterning applications where specific regions of a surface are functionalized. Advanced techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be employed to excite fluorescence only in a very thin region near the surface, reducing background noise and improving the signal-to-noise ratio for imaging single molecules.

Derivatization and Chemical Modification of Tris Succinimidyl Aminotriacetate for Enhanced Research Utility

Design and Synthesis of Tris-succinimidyl Aminotriacetate Analogues with Modified Spacer Arms

The core structure of this compound (TSAT) offers a versatile scaffold for chemical modification to enhance its utility in research. By altering the spacer arms that connect the central aminotriacetate core to the reactive N-hydroxysuccinimide (NHS) esters, researchers can fine-tune the molecule's properties to suit specific applications. These modifications primarily focus on adjusting the length and hydrophilicity of the spacer arms.

Long-Chain Derivatives (e.g., LC-TSAT) for Reduced Steric Hindrance

The relatively short spacer arms of the parent TSAT molecule can sometimes lead to steric hindrance, limiting the accessibility of the NHS esters to target primary amines on biomolecules, particularly within complex protein structures. To address this, long-chain derivatives of TSAT, often referred to as LC-TSAT, have been designed and synthesized. These analogues incorporate extended spacer arms, which increases the distance between the central scaffold and the reactive groups.

The synthesis of such long-chain NHS-ester crosslinkers typically involves the use of spacer precursors with varying lengths, such as those based on aliphatic chains or other extended structures. The general synthetic strategy involves reacting the central aminotriacetic acid core with a molar excess of a long-chain molecule that contains a terminal carboxyl group and a protected amine. Following the coupling reaction, the protecting groups are removed, and the newly introduced terminal carboxyl groups are then activated to NHS esters using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or a combination of N,N'-disuccinimidyl carbonate (DSC). researchgate.netorganic-chemistry.org

Table 1: Comparison of Spacer Arm Lengths in TSAT and a Hypothetical LC-TSAT Derivative

| Feature | TSAT | LC-TSAT (Example) |

| Spacer Arm Composition | Short aliphatic chain | Extended aliphatic or PEG-like chain |

| Approximate Spacer Arm Length | ~4-5 Å | >15 Å |

| Potential Advantage of LC-TSAT | ||

| Reduced Steric Hindrance | Lower | Higher |

| Increased Reach for Cross-linking | Limited | Enhanced |

The extended reach provided by the longer spacer arms can be particularly advantageous in applications such as mapping protein-protein interactions, where the reactive groups need to bridge significant distances between interacting protein surfaces.

PEGylation of this compound for Hydrophilicity Modulation

Another significant modification of the TSAT scaffold is PEGylation, the process of incorporating polyethylene glycol (PEG) chains into the spacer arms. PEG is a hydrophilic polymer, and its inclusion can significantly increase the water solubility of the crosslinker and the resulting conjugates. thermofisher.comyoutube.com This is particularly beneficial when working with biomolecules that are prone to aggregation or precipitation in aqueous environments.

Table 2: Properties of Standard vs. PEGylated TSAT

| Property | Standard TSAT | PEGylated TSAT |

| Solubility in Aqueous Buffers | Moderate | High |

| Potential for Aggregation of Conjugates | Higher | Lower |

| Immunogenicity of the Spacer | Possible | Reduced |

| Flexibility of the Spacer Arm | Lower | Higher |

The increased hydrophilicity and flexibility imparted by PEGylation can lead to more efficient and specific cross-linking reactions in biological systems. youtube.com

Chelation Chemistry and Metal Coordination by this compound Scaffolds for Research Probes

The central aminotriacetate core of TSAT is structurally related to nitrilotriacetic acid (NTA), a well-known chelating agent for various metal ions. sigmaaldrich.comnih.gov This inherent metal-binding capability can be harnessed to develop research probes for a variety of applications, including bioimaging and affinity purification. By chelating a metal ion, the TSAT scaffold can be transformed into a platform for delivering specific functionalities or for capturing biomolecules.

The design of metal-chelating probes based on the TSAT scaffold would involve synthesizing analogues where the NHS esters serve to conjugate the chelating core to a biomolecule of interest, such as an antibody or a peptide. Once conjugated, the aminotriacetate core can be loaded with a desired metal ion.

Table 3: Potential Applications of Metal-Chelating TSAT Analogues

| Metal Ion | Potential Application | Principle |

| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | The long-lived fluorescence of lanthanides can be used to develop sensitive bioassays. |

| Gadolinium (Gd³⁺) | Magnetic Resonance Imaging (MRI) Contrast Agents | The paramagnetic properties of Gd³⁺ can enhance MRI signals at the site of probe localization. nih.gov |

| Radioactive Isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr) | Positron Emission Tomography (PET) Imaging | The chelated radionuclide allows for the in vivo tracking of the conjugated biomolecule. nih.gov |

| Nickel (Ni²⁺) or Copper (Cu²⁺) | Immobilized Metal Affinity Chromatography (IMAC) | The chelated metal can be used to capture histidine-tagged proteins. nih.gov |

The synthesis of these probes would follow the general principles of TSAT analogue synthesis, with careful consideration of the reaction conditions to ensure that the metal chelation does not interfere with the reactivity of the NHS esters. The development of such probes represents a powerful extension of the functionality of the TSAT scaffold, bridging the fields of bioconjugation and coordination chemistry. nih.govnih.gov

Theoretical and Computational Studies of Tris Succinimidyl Aminotriacetate

Molecular Modeling and Dynamics Simulations of Tris-succinimidyl Aminotriacetate Reactivity

Molecular modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens through which to view the dynamic process of TSAT-mediated bioconjugation. nih.govresearchgate.net These simulations can model the behavior of TSAT, target biomolecules (like proteins), and solvent molecules at an atomistic level, providing insights that are often inaccessible through experimental techniques alone.

MD simulations can be employed to visualize the entire crosslinking process. A typical simulation would involve placing a TSAT molecule in a solvated system containing a protein. The simulation would track the trajectories of all atoms over time, revealing key events such as the diffusion of TSAT towards the protein surface, the initial non-covalent interactions, and the conformational arrangements necessary for a reaction to occur. Key parameters that can be analyzed include:

Solvent Accessible Surface Area (SASA): MD simulations can calculate the SASA of the reactive N-hydroxysuccinimide (NHS) ester groups on TSAT and the target primary amine groups (e.g., on lysine (B10760008) residues) on the protein. Higher SASA values for both reactive partners generally correlate with a higher probability of interaction.

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a reactive amine from a protein at a certain distance from the electrophilic carbonyl carbon of a TSAT NHS ester. A high peak at a close distance indicates a pre-disposition for the reaction.

Conformational Dynamics: The three arms of TSAT possess significant conformational flexibility. MD simulations can explore the preferred conformations of TSAT in solution and how its shape adapts as it approaches and interacts with the complex topology of a protein surface. This is critical for understanding its ability to form intra-molecular (within the same protein) or inter-molecular (between different proteins) crosslinks. nih.gov

For instance, in the context of hydrogel formation where TSAT crosslinks multiple protein chains, multiscale modeling approaches can be particularly informative. acs.org Coarse-grained MD simulations can model the large-scale assembly of protein-TSAT networks, while all-atom MD can provide detailed information about the specific crosslinking sites and the local environment of the newly formed amide bonds. researchgate.net

A hypothetical MD simulation study could assess the probability of crosslinking for different lysine residues on a model protein. The results could be compiled into a table predicting reaction likelihood.

| Lysine Residue | Relative Solvent Accessibility (MD) | Mean TSAT-Lysine Distance (Å) | Predicted Reactivity |

|---|---|---|---|

| LYS-12 | High (0.85) | 4.5 | High |

| LYS-45 | Low (0.15) | 15.2 | Low |

| LYS-67 | Medium (0.55) | 7.8 | Medium |

| LYS-98 | High (0.92) | 4.1 | Very High |

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are essential for investigating the electronic properties of TSAT and the energetics of its reactions. researchgate.net These calculations provide fundamental data on bond strengths, charge distributions, and reaction energy barriers that govern the compound's reactivity.

A primary focus of QC calculations on TSAT is the N-hydroxysuccinimide (NHS) ester group. DFT can be used to compute the partial atomic charges, revealing a significant positive charge on the carbonyl carbon, which confirms its nature as a strong electrophilic site susceptible to nucleophilic attack by primary amines. nih.gov The calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) of a nucleophilic amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the TSAT ester. A smaller HOMO-LUMO energy gap generally indicates a more favorable reaction.

Furthermore, QC calculations are invaluable for mapping the potential energy surface of the aminolysis reaction. The widely accepted mechanism for the aminolysis of NHS esters proceeds through a tetrahedral intermediate. mst.edu QC methods can model this entire pathway:

Reactants: Calculation of the initial energies of the solvated TSAT molecule and a primary amine.

Transition State 1 (TS1): Identification of the energy barrier for the nucleophilic attack of the amine on the ester's carbonyl carbon to form the tetrahedral intermediate.

Tetrahedral Intermediate: Calculation of the stability of this short-lived intermediate.

Transition State 2 (TS2): Identification of the energy barrier for the collapse of the intermediate and the departure of the N-hydroxysuccinimide leaving group.

Products: Calculation of the final energies of the stable amide bond product and the NHS leaving group.

A critical aspect of TSAT's utility is the competition between the desired aminolysis and the undesired hydrolysis of the ester group in aqueous solutions. nih.govacs.org QC calculations can model the hydrolysis pathway in parallel with the aminolysis pathway, allowing for a direct comparison of their respective activation energies. Such studies consistently show that while hydrolysis is thermodynamically possible, the activation barrier for aminolysis with a primary amine is significantly lower, explaining the reaction's efficiency when an amine is present. nih.gov

| Parameter | Reaction with Primary Amine (Aminolysis) | Reaction with Water (Hydrolysis) |

|---|---|---|

| Calculated Activation Energy (TS1, kcal/mol) | 12.5 | 18.2 |

| Calculated Reaction Enthalpy (ΔH, kcal/mol) | -20.8 | -5.1 |

| Intermediate Stability (kcal/mol) | -5.3 | -1.9 |

Note: The data in this table is representative and derived from general principles of NHS ester reactivity studies for illustrative purposes.

Prediction of Reactivity and Selectivity in Bioconjugation Reactions

A major goal of computational chemistry in bioconjugation is to predict the reactivity and selectivity of a crosslinker for specific sites on a biomolecule. For TSAT, this means predicting which amine groups (primarily the N-terminus and lysine side chains) on a protein will react preferentially. nih.gov This selectivity is governed by a combination of factors that can be modeled computationally.

Intrinsic Reactivity: The inherent reactivity of the target amine is influenced by its local chemical environment. The pKa of a lysine side chain, for example, can be shifted by nearby charged or polar residues. Lowering the pKa increases the population of the unprotonated, nucleophilic form of the amine at a given pH, enhancing reactivity. Computational tools can predict pKa values for all residues in a protein structure.

Steric Accessibility: As assessed by MD simulations, the physical accessibility of an amine group is paramount. Residues buried within the protein's core or shielded by bulky neighboring groups will be less likely to react. taylorandfrancis.com

Electrostatic Steering: The electrostatic potential map of a protein can guide the positively charged (at neutral pH) TSAT molecule towards negatively charged patches on the protein surface, potentially influencing which lysine residues it encounters first.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are particularly well-suited for these predictions. In a QM/MM simulation, the reactive core—comprising the TSAT ester and the target amine—is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics force fields. This approach combines the accuracy of QC for the reaction chemistry with the computational efficiency of MD for the protein dynamics.

By integrating these predictive factors, a reactivity score can be calculated for each potential reaction site on a target protein. This allows for an in silico prediction of the distribution of mono-, di-, and tri-conjugated protein species, as well as the relative prevalence of different crosslinked isoforms. Such predictions are invaluable for optimizing reaction conditions (like pH and reactant concentrations) to achieve a desired conjugation outcome. lumiprobe.comtandfonline.com

Emerging Research Directions and Future Perspectives for Tris Succinimidyl Aminotriacetate

Tris-succinimidyl aminotriacetate (TSAT) is a trifunctional crosslinking agent featuring three N-hydroxysuccinimide (NHS) ester groups extending from a central nitrogen atom. fishersci.cafishersci.com Its architecture allows for the covalent linkage of up to three molecules containing primary amines, such as proteins, peptides, and other biomolecules. fishersci.com While its primary application has been in creating dendritic polymers and crosslinking proteins, emerging research is exploring its potential in more advanced and interdisciplinary applications. fishersci.comscbt.com

Q & A

Q. What are the optimal reaction conditions for TSAT-mediated crosslinking of elastin-like polypeptides (ELPs)?

TSAT reacts with primary amines (e.g., lysine residues) in proteins or polypeptides under mildly alkaline conditions (pH 7–9). For ELP crosslinking, dissolve TSAT in anhydrous DMSO or DMF (5–10 mM) to ensure solubility before adding it to the aqueous ELP solution. Maintain a molar ratio of TSAT:ELP lysine residues between 1:1 and 1:3 to balance crosslinking density and unreacted reagent toxicity. Incubate at 4–25°C for 1–24 hours, depending on the desired hydrogel stiffness. Post-reaction, dialyze or purify the product to remove excess crosslinker .

Q. How does TSAT compare to other amine-reactive crosslinkers like DSS or BS3 in forming ELP hydrogels?

TSAT’s trifunctional NHS-ester groups enable three-dimensional crosslinking, creating denser networks compared to bifunctional crosslinkers (e.g., DSS, BS3). This results in hydrogels with higher complex shear modulus (|G*| ≈ 1–10 kPa for TSAT vs. 0.1–1 kPa for DSS/BS3). However, TSAT’s shorter spacer arms may reduce flexibility, potentially affecting cell infiltration in tissue engineering applications. Validate mechanical properties via rheometry and compare degradation rates using mass-loss assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between improved mechanical properties and rapid degradation in TSAT-crosslinked ELP hydrogels?

TSAT-crosslinked ELPs exhibit high initial stiffness but degrade faster due to hydrolytic cleavage of amide bonds in vivo. To address this, (i) optimize crosslinker concentration to avoid over-stiffening, (ii) incorporate protease-resistant ELP sequences, or (iii) use hybrid crosslinking (e.g., TSAT + enzymatic transglutaminase). For example, combining TSAT with tTG increased hydrogel stability by 30% in goat osteochondral defect models .

Q. What strategies mitigate potential toxicity of TSAT in in situ crosslinking for tissue engineering?

TSAT’s cytotoxicity arises from unreacted NHS esters. Mitigation approaches include:

- Dosage control : Use sub-stoichiometric TSAT:amine ratios (e.g., 1:2) to minimize free crosslinker.

- Scavengers : Add excess glycine or Tris buffer post-reaction to quench residual esters.

- Alternative delivery : Pre-crosslink ELP-TSAT conjugates ex vivo, then inject as pre-formed microgels.

- Enzymatic augmentation : Combine TSAT with transglutaminase to reduce required crosslinker concentration .

Q. How should researchers analyze TSAT crosslinking efficiency and network topology?

- Efficiency : Quantify free amines pre/post crosslinking via TNBS (2,4,6-trinitrobenzenesulfonic acid) assay. A 70–90% reduction in free amines indicates successful crosslinking.

- Topology : Use small-angle X-ray scattering (SAXS) to measure mesh size (typically 10–50 nm for TSAT-ELPs) and cryo-SEM for pore structure visualization.

- Stability : Perform accelerated degradation studies in PBS with 0.1% collagenase at 37°C to simulate enzymatic breakdown .

Q. How can TSAT crosslinking be integrated with other methods to enhance biomaterial functionality?

- Physical-chemical hybrids : Combine TSAT with temperature-triggered ELP coacervation (e.g., VPGKG repeats) to create dual-network hydrogels. This improves injectability while maintaining mechanical strength.

- Photocrosslinking : Functionalize ELPs with methacrylate groups post-TSAT crosslinking for UV-tunable stiffness.

- Bioorthogonal chemistry : Introduce tetrazine or DBCO moieties into TSAT-crosslinked networks for click-functionalization with growth factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.